6-Chloropurine-2'-deoxyriboside

Beschreibung

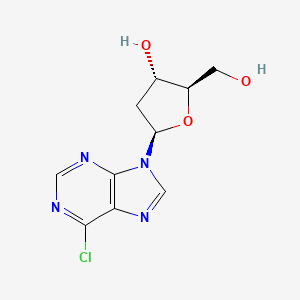

6-Chloropurine-2'-deoxyriboside is a synthetic compound classified as a nucleoside analogue. Structurally, it consists of a 6-chloropurine (B14466) base attached to a deoxyribose sugar moiety. ontosight.ai Unlike naturally occurring nucleosides, which are fundamental building blocks of DNA and RNA, this compound possesses a key modification: a chlorine atom at the 6-position of the purine (B94841) ring. ontosight.ai This alteration is central to its biological activity.

Nucleoside analogues are designed to mimic natural nucleosides to an extent that allows them to be recognized and processed by cellular or viral enzymes. ontosight.ai However, their structural differences ultimately disrupt normal nucleic acid synthesis, leading to effects such as the inhibition of viral replication or cancer cell proliferation. ontosight.aimedchemexpress.com this compound is investigated for its potential antiviral and anticancer properties. ontosight.ai

| Property | Value |

| IUPAC Name | (2R,3S,5R)-5-(6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol ontosight.ai |

| Molecular Formula | C₁₀H₁₁ClN₄O₃ thomassci.comthermofisher.com |

| Molecular Weight | 270.67 g/mol thomassci.comchemicalbook.com |

| CAS Number | 4594-45-0 thomassci.comthermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEULCIODBNODW-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-45-0 | |

| Record name | 6-Chloropurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropurine 2 Deoxyriboside

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are prized for their high selectivity and mild reaction conditions, often circumventing the need for complex protection and deprotection steps common in chemical synthesis. nih.gov

Nucleoside-2'-deoxyribosyltransferase (EC 2.4.2.6)-Catalyzed Transglycosylation from 6-Chloropurine (B14466) and 2'-Deoxycytidine

An efficient route to 6-Chloropurine-2'-deoxyriboside involves the use of Nucleoside-2'-deoxyribosyltransferase (NDT). nih.govnih.gov This enzyme, classified under EC 2.4.2.6, catalyzes the transfer of the deoxyribosyl group from a donor nucleoside, such as 2'-deoxycytidine, to an acceptor base, in this case, 6-chloropurine. nih.govnih.govwikipedia.org The reaction is a transglycosylation process where the glycosidic bond of the donor nucleoside is cleaved and a new one is formed with the acceptor base. nih.govmdpi.com

This enzymatic approach has been successfully employed for the synthesis of this compound, which can then be chemically converted into its phosphoramidite (B1245037) derivative for incorporation into oligonucleotides. nih.govnih.gov The use of purified NDT allows for a clean reaction with high yields, making it an attractive alternative to multi-step chemical procedures that often involve unstable intermediates and harsh conditions. nih.gov

Whole-Cell Biocatalysis for 2'-Deoxyribonucleoside Production

Whole-cell biocatalysis presents a more cost-effective and convenient alternative to using purified enzymes for the production of 2'-deoxyribonucleosides. nih.gov This method utilizes genetically modified microorganisms, such as Escherichia coli, that are engineered to overproduce specific enzymes like nucleoside phosphorylases. nih.govnih.gov These whole cells can then be used directly as biocatalysts, eliminating the need for enzyme purification. nih.gov

For instance, microbial systems have been developed for the production of 2-deoxyribose 5-phosphate, a key precursor for 2'-deoxyribonucleosides, from simpler and cheaper starting materials like glucose and acetaldehyde. nih.govoup.comnih.gov The produced 2-deoxyribose 5-phosphate can then be directly converted to the desired 2'-deoxyribonucleoside through the action of other enzymes present in the whole-cell system, such as phosphopentomutase and nucleoside phosphorylase. nih.gov While whole-cell approaches for the direct synthesis of this compound have been explored, some attempts, such as those using Bacillus stearothermophilus, have been unsuccessful. nih.gov

Immobilized Enzyme Systems for Enhanced Biocatalysis in Nucleoside Synthesis

Both nucleoside phosphorylases and nucleoside 2'-deoxyribosyltransferases have been successfully immobilized and used in the synthesis of various nucleoside analogues. nih.govbiorxiv.orgnih.govnih.govnih.gov For example, immobilized enzyme reactors (IMERs) have been developed for the in-flow synthesis of pharmaceutically relevant nucleosides. nih.gov These systems have demonstrated high conversion yields and represent a powerful tool for the rapid, analytical-scale production of nucleosides. nih.govnih.gov The choice of the immobilization technique, such as covalent bonding or entrapment, can significantly impact the activity and stability of the immobilized enzyme. nih.govbiorxiv.org

Chemical Synthesis and Derivatization Strategies

Chemical synthesis provides versatile pathways to this compound and its derivatives, enabling a wide range of structural modifications.

Direct Conversion from 2'-Deoxyinosine (B131508) and Related Purine (B94841) Bases

A direct and efficient chemical method for the synthesis of this compound involves the chlorination of 2'-deoxyinosine. cdnsciencepub.comcapes.gov.br This transformation can be achieved by treating a protected form of 2'-deoxyinosine, such as the 3',5'-bis-O-trifluoroacetate derivative, with a Vilsmeier-Haack type reagent, like a complex of dimethylformamide and thionyl chloride. cdnsciencepub.com Following the chlorination step, removal of the protecting groups yields this compound in high yield. cdnsciencepub.com

This method offers a significant improvement over earlier synthetic routes which were often low-yielding. cdnsciencepub.com The availability of this compound through this facile procedure opens up the synthesis of a variety of 6-substituted purine 2'-deoxynucleosides via nucleophilic displacement of the chloro group. cdnsciencepub.com Computational studies have also been conducted to understand the reaction sites and products of chlorination of purine bases and nucleosides. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling for C-6 Arylation of Halonucleosides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the C-6 functionalization of purine nucleosides. researchgate.netnih.govacs.org These reactions allow for the formation of carbon-carbon bonds between the C-6 position of a 6-halopurine nucleoside, like this compound, and various aryl or alkyl groups. researchgate.netnih.govacs.orgacs.org

The Suzuki-Miyaura reaction, for instance, has been successfully used for the coupling of 6-chloropurine derivatives with phenylboronic acids to synthesize 6-arylpurine nucleosides. acs.org These reactions can be performed under mild conditions, and protocols have been developed for carrying them out in aqueous media, which is environmentally advantageous. nih.govacs.org The development of efficient water-soluble catalyst systems has further expanded the utility of these cross-coupling reactions for the modification of unprotected nucleosides. researchgate.netnih.govacs.org Nickel-mediated cross-coupling reactions have also been explored as an alternative for the synthesis of 6-arylpurine 2'-deoxynucleosides. nih.gov

Table of Research Findings on Synthetic Methodologies

| Methodology | Key Reagents/Enzymes | Starting Materials | Product | Key Findings | References |

|---|---|---|---|---|---|

| Enzymatic Transglycosylation | Nucleoside-2'-deoxyribosyltransferase (EC 2.4.2.6) | 6-Chloropurine, 2'-Deoxycytidine | This compound | Efficient and selective synthesis, avoids harsh chemical conditions. | nih.govnih.govwikipedia.org |

| Whole-Cell Biocatalysis | Genetically modified E. coli | Glucose, Acetaldehyde | 2'-Deoxyribonucleosides | Cost-effective, but direct synthesis of this compound can be challenging. | nih.govnih.govnih.gov |

| Immobilized Enzyme Systems | Immobilized NDTs or Nucleoside Phosphorylases | Various nucleosides and bases | Nucleoside analogues | Enhanced enzyme stability and reusability, suitable for continuous flow synthesis. | nih.govbiorxiv.orgnih.govnih.gov |

| Direct Chemical Conversion | Thionyl chloride/DMF | 2'-Deoxyinosine | This compound | High-yield, direct conversion. | cdnsciencepub.comcapes.gov.br |

| Palladium-Catalyzed Cross-Coupling | Palladium catalysts, Arylboronic acids | this compound | 6-Arylpurine-2'-deoxynucleosides | Versatile for C-6 functionalization, can be performed in aqueous media. | researchgate.netnih.govacs.orgacs.org |

Table of Compounds

| Compound Name |

|---|

| 2'-Deoxyadenosine |

| 2'-Deoxycytidine |

| 2'-Deoxyguanosine |

| 2'-Deoxyinosine |

| 2-amino-6-chloropurine riboside |

| 5-TAMRA cadaverine |

| 6-Chloropurine |

| This compound |

| 6-fluoropurine (B74353) 2'-deoxyriboside |

| 6-mercaptopurine (B1684380) 2'-deoxyriboside |

| 6-methylthiopurine 2'-deoxyriboside |

| 6-S-(p-nitrobenzyl) thiopurine 2'-deoxyriboside |

| Adenosine (B11128) |

| Cytosine |

| Guanine |

| Hypoxanthine |

| Inosine (B1671953) |

| Mizoribine |

| Purine |

| Pyrimidine |

| Ribavirin |

| Thymine |

| Uracil |

| Xanthine |

Synthesis of 5'-O-Masked this compound Analogues

The selective protection of the 5'-hydroxyl group of this compound is a critical step in the synthesis of oligonucleotides and other modified nucleosides. This "masking" prevents unwanted side reactions during subsequent chemical transformations at other positions of the molecule. A common protecting group used for this purpose is the dimethoxytrityl (DMT) group.

The synthesis of 5'-O-dimethoxytrityl-6-chloropurine-2'-deoxyriboside involves the reaction of this compound with dimethoxytrityl chloride in a solvent such as dry pyridine, often in the presence of a base like diisopropylethylamine. nih.gov The reaction is typically stirred at room temperature for several hours. nih.gov Upon completion, the reaction is quenched, and the product is extracted and purified. nih.gov This protected intermediate is crucial for the subsequent synthesis of phosphoramidite derivatives. nih.gov

Another approach involves the benzoylation of the 5'-hydroxyl group. For instance, regioselective protection of the 2',3'-diol moiety of a related purine nucleoside can be followed by benzoylation to yield a 5'-O-benzoyl derivative. nih.gov While this example uses a different starting nucleoside, the principle of masking the 5'-hydroxyl group with a benzoyl group is a relevant strategy.

Table 1: Synthesis of 5'-O-Masked this compound Analogues

| Starting Material | Reagent(s) | Protecting Group | Product | Reference |

|---|---|---|---|---|

| This compound | Dimethoxytrityl chloride, Diisopropylethylamine, Pyridine | Dimethoxytrityl (DMT) | 5'-O-Dimethoxytrityl-6-chloropurine-2'-deoxyriboside | nih.gov |

Nucleophilic Displacement Reactions for 6-Substituted Purine 2'-Deoxyribosides

The chlorine atom at the C6 position of this compound is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of substituents at this position, leading to a diverse library of 6-substituted purine 2'-deoxyribosides.

A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the C6-chloro group. For example, treatment of a protected 2,6-dichloropurine (B15474) 2'-deoxyriboside with a nucleophilic fluorinating reagent like diethylaminosulfur trifluoride (DAST) can selectively replace the 6-chloro group with fluorine. openaccesspub.org Similarly, amination reactions with various alkylamines can be used to introduce different N6-substituents. openaccesspub.org It has been noted that the 6-fluoro derivative is often more reactive towards amination than the 6-chloro precursor. openaccesspub.org

The reaction conditions for these displacement reactions are crucial and can influence the outcome. For instance, the choice of solvent and the presence of a catalyst can affect the reaction rate and yield. byu.edu Studies have compared the reactivity of different 6-halopurine nucleosides (fluoro, chloro, bromo, iodo) in SNAr reactions with various nucleophiles, demonstrating that the 6-fluoropurine nucleoside is often the most reactive substrate for reactions with oxygen, sulfur, and aliphatic amine nucleophiles. byu.edu

Table 2: Examples of Nucleophilic Displacement Reactions

| Starting Material | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxyriboside | Diethylaminosulfur trifluoride (DAST) | Protected 2-chloro-6-fluoropurine-2'-deoxyriboside | openaccesspub.org |

| Protected 2-chloro-6-fluoropurine-2'-deoxyriboside | Isopropylamine | Protected N6-isopropyl-2-chloroadenine-2'-deoxyriboside | openaccesspub.org |

| This compound | Various N, O, and S nucleophiles | 6-Substituted purine 2'-deoxyribosides | byu.edu |

Semi-synthetic Approaches

Combining enzymatic and chemical methods offers an efficient and often more sustainable route to complex molecules like phosphoramidite derivatives of this compound.

Combined Enzymatic and Chemical Synthesis of Phosphoramidite Derivatives

An efficient semi-synthetic route to this compound 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite has been developed. nih.govtandfonline.com This process begins with an enzymatic synthesis of this compound itself. nih.gov This is achieved through the reaction of 6-chloropurine with 2'-deoxycytidine, catalyzed by the enzyme nucleoside-2'-deoxyribosyltransferase. nih.gov

Following the enzymatic synthesis and purification of this compound, the subsequent steps are chemical transformations. nih.gov First, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, as described in section 2.2.3. nih.gov The resulting 5'-O-DMT-6-chloropurine-2'-deoxyriboside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine to introduce the phosphoramidite moiety at the 3'-position. nih.gov This final product is a key building block for the automated synthesis of oligonucleotides. nih.govtandfonline.com

This combined approach leverages the high selectivity of enzymatic reactions for the initial nucleoside synthesis, followed by well-established chemical methods for the introduction of protecting and functional groups necessary for oligonucleotide synthesis. nih.gov

Table 3: Semi-synthesis of a Phosphoramidite Derivative

| Step | Method | Reactants | Key Reagent/Enzyme | Product | Reference |

|---|---|---|---|---|---|

| 1 | Enzymatic Synthesis | 6-Chloropurine, 2'-Deoxycytidine | Nucleoside-2'-deoxyribosyltransferase | This compound | nih.gov |

| 2 | Chemical Synthesis | This compound | Dimethoxytrityl chloride | 5'-O-Dimethoxytrityl-6-chloropurine-2'-deoxyriboside | nih.gov |

| 3 | Chemical Synthesis | 5'-O-Dimethoxytrityl-6-chloropurine-2'-deoxyriboside | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | This compound 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite | nih.gov |

Biochemical and Molecular Mechanisms of 6 Chloropurine 2 Deoxyriboside and Its Analogues

Interaction with Nucleic Acid Metabolism

6-Chloropurine-2'-deoxyriboside and its derivatives interact with the synthesis and function of DNA and RNA through several distinct mechanisms. These interactions are largely dictated by the compound's ability to act as an analogue of natural purine (B94841) nucleosides.

This compound and its analogues have been shown to interfere with the intricate pathways of nucleic acid synthesis. The 6-chloropurine (B14466) moiety is considered crucial for this activity. nih.gov Analogues of 6-chloropurine are known to inhibit bacterial RNA polymerases, suggesting a direct disruption of RNA synthesis. nih.gov The electrophilic nature of the 6-chloropurine group raises the possibility that it could form a covalent bond with target enzymes, leading to effective and potentially irreversible inhibition. nih.gov

Furthermore, the phosphorylated form of the related compound, 6-chloropurine riboside (6-chloro PuTP), acts as an inhibitor of the RNA triphosphatase Cet1, a key enzyme in the mRNA capping process in yeast, with an IC₅₀ value of 2 µM. caymanchem.com This inhibition of a critical step in RNA processing demonstrates a clear mechanism of interference. The utility of this compound as a precursor in the synthesis of oligonucleotides for applications like Polymerase Chain Reaction (PCR) analysis also points to its interaction with the enzymatic machinery of DNA synthesis. nih.gov

The interaction of 6-chloropurine nucleosides with nucleic acid polymerases is a key aspect of their biological activity. Several 6-chloropurine analogues are recognized as inhibitors of bacterial RNA polymerases. nih.gov The riboside form, when phosphorylated, can also serve as a purine substrate analogue in studies involving enzymes like bacteriophage T4 RNA-ligase. sigmaaldrich.com This indicates that the polymerase can recognize the analogue, allowing it to compete with or replace natural substrates, thereby modulating the enzyme's function.

A significant application of this compound is its use as a synthetic precursor for creating modified oligonucleotides. nih.govtandfonline.com Through chemical conversion, it can be transformed into a phosphoramidite (B1245037) derivative, specifically 6-Chloropurine-2′-deoxyriboside 5′-dimethoxytrityl 3′-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite. nih.govtandfonline.com

This phosphoramidite is a crucial building block that can be incorporated site-specifically into a growing oligonucleotide chain during automated DNA synthesis. nih.govtandfonline.com Once incorporated, the reactive 6-chloro group can be easily displaced by nucleophiles, such as amine-containing fluorophores or other pharmacophores. nih.gov This process effectively creates an adducted oligonucleotide, where a functional group is tethered to what was originally a deoxyadenosine (B7792050) residue. nih.govtandfonline.com This methodology provides a facile route to synthesizing oligonucleotides with a wide range of functional modifications for research and diagnostic purposes. nih.govtandfonline.com

| Application of this compound Derivative | Description | Reference |

| Oligonucleotide Synthesis | The phosphoramidite derivative is incorporated site-specifically into an oligonucleotide. | nih.govtandfonline.com |

| Post-Synthetic Modification | The incorporated 6-chloropurine residue allows for the attachment of functional groups like fluorophores through nucleophilic substitution. | nih.gov |

| Resulting Product | Oligonucleotides containing functional groups tethered to deoxyadenosine residues. | tandfonline.com |

Enzymatic Transformations and Metabolic Pathways

The metabolic fate and activity of this compound are heavily influenced by its interactions with enzymes that typically process endogenous purine nucleosides.

This compound and its analogues have been evaluated as substrates for adenosine (B11128) deaminase, an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. cdnsciencepub.com The riboside analogue, 6-Chloropurine riboside, is specifically used to investigate the kinetics and substrate specificity of adenosine deaminase. sigmaaldrich.com The chemical synthesis of this compound can be achieved from 2'-deoxyinosine (B131508), which itself is produced by the enzymatic deamination of 2'-deoxyadenosine, highlighting the close relationship of this compound to the adenosine deaminase pathway. cdnsciencepub.com

Purine nucleoside phosphorylase (PNP) is another key enzyme in purine metabolism. Studies on analogues, such as 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxy-purines, show that they are selective inhibitors of the hexameric E. coli PNP. nih.gov Research has established that these derivatives can form a dead-end ternary complex with the enzyme and orthophosphate, similar to natural purine bases. nih.gov

Importantly, these 6-chloropurine analogues also act as substrates in the reverse reaction catalyzed by E. coli PNP, which involves the synthesis of the nucleoside from the purine base and a ribose-1-phosphate (B8699412) donor. nih.gov The inhibitory potency of these analogues against E. coli PNP varies with the substituent at the 6-position, as detailed in the table below. nih.gov

| Compound | Inhibition Type | Kiu (µM) | IC₅₀ (µM) | Reference |

| 6-Benzylthio-2-chloropurine | Mixed | 0.4 | < 10 | nih.gov |

| 6-Benzyloxy-2-chloropurine | Mixed | 0.6 | < 10 | nih.gov |

| 2-Chloro-6-(2-phenyl-1-ethoxy)purine | Mixed | 1.4 | < 10 | nih.gov |

| 2-Chloro-6-(3-phenyl-1-propoxy)purine | Mixed | 1.4 | < 10 | nih.gov |

| 2-Chloro-6-ethoxypurine | Mixed | 2.2 | < 10 | nih.gov |

| (R)-2-Chloro-6-(1-phenyl-1-ethoxy)purine | Mixed | 2.0 | < 10 | nih.gov |

| (S)-2-Chloro-6-(1-phenyl-1-ethoxy)purine | Weak Inhibition | - | > 12 | nih.gov |

| 2-Chloro-6-phenoxypurine | Mixed | - | 26 | nih.gov |

| 2-Chloro-6-cyclohexyloxypurine | Mixed | - | 56 | nih.gov |

Intracellular Metabolic Conversion to Active Forms (e.g., S-(6-purinyl)glutathione)

The intracellular metabolism of this compound is crucial for its biological activity. While direct studies on the deoxyribonucleoside are limited, the metabolic pathway of its purine base, 6-chloropurine (6-CP), has been investigated and provides a strong model for the conversion of this compound to its active forms. The primary pathway involves the formation of S-(6-purinyl)glutathione (PG), which is subsequently metabolized to the therapeutically active agent, 6-mercaptopurine (B1684380) (6-MP). nih.govmedchemexpress.com

This biotransformation is initiated by the enzymatic conjugation of 6-chloropurine with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov Studies in rats have demonstrated that both hepatic and renal GSTs are capable of this conversion. nih.gov The resulting S-(6-purinyl)glutathione is not the final active compound but rather a key intermediate.

Following its formation, S-(6-purinyl)glutathione undergoes further metabolism to yield 6-mercaptopurine. This conversion is facilitated by the cysteine conjugate β-lyase pathway. capes.gov.brnih.gov The disposition of S-(6-purinyl)glutathione and its conversion to 6-mercaptopurine have been characterized in rat renal cortical cells, demonstrating that this pathway is functional within intact cells. capes.gov.brnih.gov The high accumulation of S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine suggest that it can serve as an effective prodrug for the delivery of 6-mercaptopurine to cells. capes.gov.brnih.gov

The key metabolites in this pathway include S-(6-purinyl)glutathione, 6-mercaptopurine, and its further metabolites such as 6-methylthiopurine and 6-thiouric acid. nih.gov The table below summarizes the key enzymes and metabolites involved in the proposed metabolic conversion of 6-chloropurine, which is expected to be analogous for this compound.

Table 1: Key Enzymes and Metabolites in the Proposed Metabolic Pathway of this compound

| Precursor/Metabolite | Enzyme(s) | Product(s) | Cellular Location |

| 6-Chloropurine | Glutathione S-transferases (GSTs) | S-(6-purinyl)glutathione | Liver, Kidney |

| S-(6-purinyl)glutathione | Cysteine conjugate β-lyase | 6-Mercaptopurine (6-MP) | Kidney |

| 6-Mercaptopurine | Various enzymes | 6-Methylthiopurine, 6-Thiouric acid | Various tissues |

Molecular Recognition in DNA Repair and Protein Interactions

Role as "Convertible Bases" in DNA Repair Protein Studies

The concept of "convertible nucleosides" involves the incorporation of a modified nucleoside into an oligonucleotide, which can then be chemically converted into another desired base or adduct at a specific site. nih.gov This technique is a powerful tool for studying DNA damage and repair mechanisms, as it allows for the precise placement of a lesion within a DNA strand.

This compound, due to the chemical nature of its 6-chloro substituent, has the potential to act as a convertible nucleoside in the study of DNA repair protein interactions. The chlorine atom at the 6-position of the purine ring makes the C6 carbon electrophilic. nih.gov This electrophilicity allows for nucleophilic substitution reactions, where the chlorine can be displaced by various nucleophiles. This reactivity is the basis for its intracellular conversion to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine.

In the context of DNA repair studies, an oligonucleotide containing this compound could be synthesized. Post-synthesis, this "convertible" base could be reacted with specific nucleophiles to generate a variety of DNA adducts at a defined position. This would enable researchers to create DNA substrates with specific types of damage to investigate the recognition and repair by various DNA repair enzymes. For instance, reaction with different thiols could mimic various forms of DNA damage. This approach provides a level of control that is difficult to achieve with methods that generate random DNA damage. While the direct use of this compound as a convertible base in published DNA repair studies is not extensively documented, its chemical properties make it a prime candidate for such applications.

Structural Basis of Enzyme-Ligand Recognition

DNA repair enzymes must identify lesions within the vast expanse of the genome. This recognition is often achieved through a combination of factors, including distortion of the DNA backbone, altered base pairing, and specific chemical features of the damaged base. In the case of a DNA strand containing this compound, the presence of the chlorine atom at the 6-position, which is bulkier than the hydrogen atom in an unmodified purine, could introduce a minor groove distortion.

Enzymes involved in nucleotide excision repair (NER) are known to recognize a wide range of bulky, helix-distorting adducts. nih.gov It is plausible that these enzymes could recognize the structural perturbation caused by the 6-chloropurine moiety. Furthermore, base excision repair (BER) enzymes often flip the damaged base out of the DNA helix and into a specific active site pocket for inspection and cleavage. The structural features of this compound would influence its interaction within such an active site.

The recognition process would likely involve a combination of steric and electronic interactions. The enzyme's active site would need to accommodate the 6-chloro substituent and form specific hydrogen bonds and van der Waals contacts with the modified purine and the deoxyribose sugar. The electrophilic nature of the C6 carbon due to the chlorine atom could also play a role in the interaction with nucleophilic residues within the enzyme's active site, potentially leading to covalent adduct formation with the enzyme as part of the repair or recognition process. nih.gov

Cellular Applications and Biological Impact Studies of 6 Chloropurine 2 Deoxyriboside

Investigations in Viral Replication Inhibition Mechanisms

Anti-Hepatitis C Virus (HCV) Replicon Activity Studies

6-Chloropurine-2'-deoxyriboside has been identified as a potential antiviral agent for the treatment of Hepatitis C. nih.gov Research has demonstrated that derivatives of this compound can exhibit significant potency against HCV infection. Specifically, a 5'-O-masked version of this compound showed higher potency against the Hepatitis C virus than ribavirin, a conventional antiviral drug used in HCV therapy. agriplantgrowth.com The study of HCV replication in cell culture was historically challenging until the development of subgenomic replicons, which are RNA molecules that can replicate autonomously within the human hepatoma cell line Huh-7. nih.gov These replicon systems have been instrumental in facilitating detailed molecular studies of RNA replication and have accelerated the development of HCV inhibitors. nih.govwikipedia.org

Anti-Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) Activity and Structure-Activity Relationships (SAR)

In the search for novel agents against SARS-CoV, nucleoside analogues featuring a 6-chloropurine (B14466) base have been synthesized and evaluated. medchemexpress.com Among the synthesized compounds, two demonstrated promising anti-SARS-CoV activity that was comparable to that of mizoribine and ribavirin. medchemexpress.com The core structure of these compounds involves the 6-chloropurine base attached to a modified sugar moiety. The structure-activity relationship (SAR) studies indicate that modifications to the sugar portion of the nucleoside analogue are critical for its antiviral activity. The development of these compounds provides a foundation for designing new therapeutic agents against coronaviral infections. medchemexpress.com

| Compound | Description | Reported Activity |

|---|---|---|

| Analogue 1 | A nucleoside analogue with a 6-chloropurine base. | Showed promising anti-SARS-CoV activity, comparable to mizoribine and ribavirin. medchemexpress.com |

| Analogue 2 | A structurally unique nucleoside analogue with a 6-chloropurine base. | Showed promising anti-SARS-CoV activity, comparable to mizoribine and ribavirin. medchemexpress.com |

Influence on Cellular Processes

Impact on Nucleotide Pool Homeostasis (e.g., Deoxyguanosine Triphosphate and Adenosine (B11128) Triphosphate levels)

Purine (B94841) nucleoside analogues can significantly disrupt the delicate balance of intracellular deoxyribonucleoside triphosphate (dNTP) pools, which is essential for DNA synthesis and repair. The compound 2,6-diaminopurinedeoxyriboside, a close structural relative of this compound, has been shown to act as a prodrug of deoxyguanosine. researchgate.net In cultured L1210 leukemia cells, its administration led to a staggering 1100-fold increase in deoxyguanosine triphosphate (dGTP) levels compared to untreated cells. researchgate.net This drastic elevation in the dGTP pool results in feedback inhibition of ribonucleotide reductase, the enzyme responsible for synthesizing all four dNTPs. researchgate.netwikipedia.org This inhibition, in turn, can lead to a depletion of other dNTPs, such as the deoxyadenosine (B7792050) triphosphate (dATP) pool, ultimately halting DNA synthesis and cell growth. wikipedia.org The mechanism suggests that this compound, which can be converted into natural purine nucleosides within the cell, likely exerts similar effects by perturbing the homeostasis of nucleotide pools.

Research on Modified Nucleoside Analogues

Development of 6-Chloropurine Analogues with Altered Biological Functionalities

This compound is a versatile precursor for synthesizing a variety of 6-substituted purine deoxynucleosides through nucleophilic substitution at the C6 position. cdnsciencepub.com These modifications result in analogues with diverse and often potent biological activities.

6-mercaptopurine (B1684380) 2'-deoxyriboside : This analogue is synthesized by treating 6-chloropurine 2'-deoxyriboside with a hydrosulfide. cdnsciencepub.com The base, 6-mercaptopurine, is a well-known anticancer and immunosuppressive agent that functions as a purine antimetabolite. nih.govwikipedia.orgnih.gov It interferes with the de novo synthesis of purine nucleotides, thereby inhibiting DNA and RNA synthesis and preventing the proliferation of rapidly dividing cells, such as those in the immune system or in tumors. nih.govwikipedia.org

6-fluoropurine (B74353) 2'-deoxyriboside : The synthesis of this compound can be achieved through a fluoride displacement reaction on a purinyl-trimethylammonium salt derived from 6-chloropurine 2'-deoxyriboside. cdnsciencepub.com Purine nucleoside analogues containing fluorine are often investigated for their antitumor properties, which are typically attributed to the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

6-methylthiopurine 2'-deoxyriboside : This compound, also known as 6-methylmercaptopurine deoxyriboside, is prepared by reacting 6-chloropurine 2'-deoxyriboside with methyl mercaptide. cdnsciencepub.com The ribonucleoside version of this molecule (6-MMPR) has been identified as a potent and highly selective inhibitor of protein kinase N (PKN), a nerve growth factor-activated enzyme. nih.gov 6-methylthiopurine ribonucleotide is also a known metabolite of 6-mercaptopurine. nih.gov

6-benzylaminopurine 2'-deoxyriboside : Synthesized via the reaction of 6-chloropurine 2'-deoxyriboside with benzylamine, this compound is the deoxynucleoside form of 6-benzylaminopurine (BAP). cdnsciencepub.com BAP is a synthetic cytokinin, a class of plant hormones that promotes cell division and growth. wikipedia.orgtargetmol.com Beyond its role in plant biology, BAP and its derivatives have been investigated for their antiproliferative effects on human cancer cells, where they can inhibit cyclin-dependent kinases (CDKs). nih.govresearchgate.net

| Analogue Name | Biological Functionality |

|---|---|

| 6-mercaptopurine 2'-deoxyriboside | Functions as a purine antimetabolite, inhibiting DNA synthesis; used in cancer and autoimmune disease treatment. nih.govwikipedia.orgnih.gov |

| 6-fluoropurine 2'-deoxyriboside | Investigated for antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction. medchemexpress.comcdnsciencepub.com |

| 6-methylthiopurine 2'-deoxyriboside | The ribonucleoside analogue is a potent and selective inhibitor of protein kinase N (PKN). nih.gov |

| 6-benzylaminopurine 2'-deoxyriboside | Analogue of a synthetic cytokinin (plant hormone); exhibits antiproliferative properties in cancer cells by inhibiting CDKs. nih.govresearchgate.net |

Advanced Methodological Applications and Research Tools Derived from 6 Chloropurine 2 Deoxyriboside

Synthesis of Molecular Probes for Biochemical Research

6-Chloropurine-2'-deoxyriboside is a key precursor in the creation of molecular probes for biochemical research. Its ability to be chemically modified allows for the introduction of various functional groups into oligonucleotides, which are short DNA or RNA molecules. These modified oligonucleotides can then be used to study a wide range of biological processes.

Fluorescently Labeled Oligonucleotide Conjugates for Polymerase Chain Reaction (PCR) and Cell Probing

Oligonucleotides containing fluorescent dyes are valuable tools for applications such as polymerase chain reaction (PCR) analysis and probing of whole cells. nih.gov this compound serves as an important intermediate for incorporating these fluorescent labels into oligonucleotides.

An efficient method involves the enzymatic synthesis of this compound, followed by its chemical conversion into a phosphoramidite (B1245037) derivative. nih.gov This phosphoramidite can then be used in an automated DNA synthesizer to site-specifically incorporate the 6-chloropurine (B14466) residue into an oligonucleotide. nih.govumich.edu The chlorine atom can subsequently be displaced by an amine-containing fluorophore, such as a tetramethylrhodamine-cadaverine conjugate, to yield a fluorescently labeled oligonucleotide. nih.gov This post-synthetic labeling approach is particularly useful when the fluorescent dye is sensitive to the conditions of oligonucleotide synthesis. atdbio.com

Site-Specific Introduction of Functional Groups into Oligonucleotides

The reactivity of the chlorine atom at the 6-position of the purine (B94841) ring makes this compound an ideal synthon for introducing a variety of functional groups into oligonucleotides at specific sites. nih.govnih.gov This allows for the creation of modified oligonucleotides with tailored properties for various research applications.

The general strategy involves the incorporation of the this compound phosphoramidite into a growing oligonucleotide chain during solid-phase synthesis. nih.govsigmaaldrich.com Following synthesis, the chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and other reporter groups. nih.govnih.gov This method provides a versatile platform for attaching different functionalities to oligonucleotides, enabling studies on DNA-protein interactions, gene regulation, and the development of diagnostic probes. nih.gov

Precursor in Complex Biomolecule Synthesis

Beyond its use in creating molecular probes, this compound is a valuable starting material for the synthesis of more complex biomolecules, including DNA adducts and modified nucleosides with therapeutic potential.

Generation of DNA Adducts (e.g., 1,N6-Ethano-2'-deoxyadenosine) for DNA Damage Studies

1,N6-Ethano-2'-deoxyadenosine is a DNA adduct formed by the reaction of DNA with the anticancer agent 1,3-bis(2-chloroethyl)nitrosourea (BCNU). acs.orgresearchgate.net To study the biological consequences of this DNA damage, researchers required a method to synthesize this adduct on a larger scale. A high-yield synthesis was developed starting from 2'-deoxyinosine (B131508), which is converted to this compound. acs.orgresearchgate.netcapes.gov.br

The synthesis involves the following key steps:

Chlorination: 2'-deoxyinosine is treated with thionyl chloride (SOCl2) to produce this compound in high yield. acs.orgresearchgate.netcapes.gov.br

Protection: The hydroxyl groups of the deoxyribose sugar are protected using tert-butyldimethylsilyl chloride. acs.orgresearchgate.net

Reaction with 2-hydroxyethylamine: The protected this compound is then reacted with 2-hydroxyethylamine. acs.orgresearchgate.net

Cyclization and Deprotection: The resulting intermediate undergoes cyclization and subsequent removal of the silyl (B83357) protecting groups to yield 1,N6-ethano-2'-deoxyadenosine. acs.orgresearchgate.net

This synthetic route allows for the production of sufficient quantities of the DNA adduct for incorporation into oligonucleotides, enabling detailed studies of its effects on DNA replication, repair, and mutagenesis. acs.org

Synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine

This compound is also a key intermediate in the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA). nih.gov The synthesis begins with the conversion of inosine (B1671953) to 6-chloro-9-(3-deoxy-beta-D-erythro-pentofuranosyl)-9H-purine. nih.gov The introduction of the 6-chloro group was found to improve the subsequent fluorination step. nih.gov Fluorination at the C2'-beta position of the sugar ring is achieved using diethylaminosulfur trifluoride or, more efficiently and safely, with triethylamine (B128534) trihydrofluoride, to produce the desired fluorinated nucleoside. nih.gov

Development of 6-Chloropurine as a Building Block in Drug Discovery Research

The 6-chloropurine moiety, and by extension this compound, serves as a versatile building block in drug discovery. The chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide array of 6-substituted purine derivatives. cdnsciencepub.comnih.gov This has been exploited in the development of potential therapeutic agents.

For instance, nucleoside analogues containing the 6-chloropurine base have been synthesized and evaluated for their antiviral activity, including against SARS-CoV. nih.gov The ability to easily modify the 6-position allows for the exploration of structure-activity relationships, which is crucial in the design of new drugs. nih.gov

Future Research Directions and Unexplored Avenues for 6 Chloropurine 2 Deoxyriboside

Elucidation of Undiscovered Metabolic Pathways and Target Interactions

A primary avenue for future research lies in the comprehensive elucidation of the metabolic pathways of 6-Chloropurine-2'-deoxyriboside and the identification of its full range of molecular targets. While it is understood to interfere with nucleic acid synthesis, the precise enzymatic interactions and potential alternative metabolic routes are not fully mapped out. ontosight.ai

Future studies will likely focus on identifying the specific kinases responsible for its phosphorylation to the active triphosphate form and the polymerases that incorporate it into DNA or RNA. Understanding these interactions at a molecular level will be crucial for predicting its efficacy and potential for inducing drug resistance. Research into purine (B94841) metabolism has revealed complex and highly regulated pathways, and it is conceivable that this compound or its metabolites interact with other, currently unknown, cellular components. nih.govnih.gov The exploration of these potential off-target interactions is a critical area for future investigation to build a complete picture of its pharmacological profile. Unraveling these undiscovered pathways and interactions will be paramount for the rational design of next-generation analogues with improved therapeutic indices. jourdainlab.org

Advanced Synthetic Approaches for Novel Analogues

The synthesis of this compound and its derivatives has traditionally relied on multi-step chemical procedures, which can be inefficient and involve harsh reaction conditions. nih.gov The future of synthesizing novel analogues will undoubtedly embrace more advanced and efficient methodologies, with a particular focus on chemoenzymatic and biocatalytic approaches.

Enzymatic synthesis, utilizing enzymes such as nucleoside phosphorylases, offers a greener and more selective alternative to traditional chemical methods. mdpi.commdpi.com Recent advancements in this area have demonstrated the potential for efficient, one-pot synthesis of purine nucleoside analogs. mdpi.com Future research will likely focus on discovering and engineering novel enzymes with broader substrate specificity and enhanced stability to facilitate the synthesis of a wider array of this compound analogues with modifications at both the sugar and base moieties. nih.govrsc.org Furthermore, the development of innovative chemical strategies, such as the late-stage functionalization of the purine ring, will enable the rapid generation of diverse libraries of analogues for biological screening. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel derivatives of this compound with enhanced biological activity will be significantly accelerated by the application of high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying lead candidates.

The creation of purine nucleoside libraries, where diverse chemical modifications are systematically introduced, has proven to be a successful strategy for identifying bioactive compounds. ugent.bechemdiv.com Future efforts will involve the design and synthesis of focused libraries of this compound analogues, incorporating a wide range of substituents at various positions of the purine and deoxyribose rings. These libraries can then be subjected to HTS assays designed to identify compounds with potent and selective activity against specific viral or cancer targets. nih.govnih.gov The integration of automated synthesis platforms with HTS will further streamline the drug discovery process, enabling a rapid cycle of design, synthesis, and testing. acs.org

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, and their application to this compound research holds immense promise for the future. These in silico approaches can provide valuable insights into the structure-function relationships of the compound and its analogues, guiding the design of more effective therapeutic agents.

Molecular dynamics simulations can be employed to model the interaction of this compound and its derivatives with their target proteins at an atomic level. nih.govnih.gov This can help to elucidate the key molecular interactions responsible for binding and activity, and to predict how structural modifications might impact these interactions. Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the chemical structures of a series of analogues with their biological activities. building-blocks-online.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline. building-blocks-online.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloropurine-2'-deoxyriboside, and what challenges are associated with its purification?

- Methodological Answer : The primary synthetic routes involve enzymatic transglycosylation using nucleoside-2'-deoxyribosyltransferase (EC 2.4.2.6) to transfer the deoxyribose moiety from 2'-deoxycytidine to 6-chloropurine, yielding the nucleoside in ~40% yield after silica gel chromatography . Challenges include instability of intermediates, competing side reactions (e.g., incomplete transglycosylation), and laborious purification due to similar polarity of reactants and products. Chemical synthesis via trifluoroacetylation of 2'-deoxyinosine is less favored due to harsh deprotection conditions that degrade the nucleoside scaffold .

Q. How is this compound utilized in the synthesis of fluorescently labeled oligonucleotides?

- Methodological Answer : The nucleoside is chemically converted into a phosphoramidite derivative (5′-dimethoxytrityl 3′-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite) for automated DNA synthesis. Post-synthetically, the chloro group is displaced by amine-containing fluorophores (e.g., TAMRA-cadaverine) via nucleophilic substitution, enabling site-specific fluorescent labeling for applications like PCR probing or cellular imaging .

Q. What role does this compound play in the study of DNA adducts and lesions?

- Methodological Answer : It serves as a precursor for synthesizing exocyclic DNA adducts (e.g., 1,N6-ethenoadenine) by reacting with epoxide derivatives (e.g., 1-amino-3,4-epoxybutan-2-ol). These adducts model mutagenic lesions caused by environmental carcinogens, aiding studies on DNA repair mechanisms and replication errors. Purification involves HPLC and structural validation via NMR and mass spectrometry .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized to improve yield and scalability?

- Methodological Answer : Optimization includes:

- Enzyme Source : Purified nucleoside-2'-deoxyribosyltransferase from Bacillus stearothermophilus enhances reaction specificity compared to whole-cell systems .

- Reaction Conditions : Adjusting pH (6.4 in MES buffer) and omitting additives like xanthine oxidase reduces side products. Scaling requires immobilized enzymes for reusability .

- Downstream Processing : Combining centrifugal partitioning chromatography with reversed-phase HPLC improves purity (>95%) and recovery .

Q. What analytical techniques are critical for characterizing site-specific incorporation of this compound in oligonucleotides?

- Methodological Answer :

- NMR Spectroscopy : 1H-13C HSQC and HMBC identify coupling patterns and confirm phosphoramidite linkage integrity .

- Mass Spectrometry : ESI-MS detects oligonucleotide mass shifts (+472 Da for TAMRA conjugation) .

- Crystallography : Single-crystal X-ray diffraction (CuKα radiation) resolves nucleoside conformation and adduct stereochemistry .

Q. What strategies overcome regioselectivity challenges in cyclization reactions involving this compound?

- Methodological Answer : Solvent polarity dictates regioselectivity. In aqueous solutions, 1,N6 exocyclic adducts dominate, while DMSO with diisopropylethylamine (DIPEA) favors N6,N6 cyclization. Kinetic control via reaction quenching at 3 days minimizes side products .

Q. How do structural modifications of this compound influence its interaction with telomerase reverse transcriptase (TERT)?

- Methodological Answer : Triphosphate analogs (e.g., 5-MeCITP) derived from 6-Cl-purine-deoxyriboside inhibit TERT by occupying the hydrophobic pocket. Crystallographic studies (PDB: 7XYZ) show carboxyl groups position the methyl moiety for optimal binding, reducing telomerase activity by >80% . Activity assays use in vitro primer extension with dNTP competitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.